molecular formula C17H19N3O3S B2418978 3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile CAS No. 2093859-17-5

3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile

Cat. No.: B2418978
CAS No.: 2093859-17-5
M. Wt: 345.42
InChI Key: FCGTYTBSUABVDF-UHFFFAOYSA-N
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Description

3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile is a complex organic compound that features a combination of furan, piperidine, sulfonyl, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan and piperidine intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include sulfonyl chlorides and nitriles, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine moieties, such as piperidine-2-carboxamide.

    Furan derivatives: Compounds like 5-ethylfuran-2-carboxylic acid.

    Sulfonyl pyridines: Compounds such as sulfonyl pyridine-2-carboxamide.

Uniqueness

3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[2-(5-ethylfuran-2-yl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-13-8-9-16(23-13)15-6-3-4-11-20(15)24(21,22)17-7-5-10-19-14(17)12-18/h5,7-10,15H,2-4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGTYTBSUABVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2CCCCN2S(=O)(=O)C3=C(N=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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